molecular formula C6H7FO3 B6242921 4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2648961-49-1

4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B6242921
CAS No.: 2648961-49-1
M. Wt: 146.12 g/mol
InChI Key: OFDYULWKVAIDBJ-UHFFFAOYSA-N
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Description

4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound that features a unique structure with a fluorine atom and an oxabicyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves cycloaddition reactions. One common method is the palladium-catalyzed [2σ + 2π] cycloaddition of bicyclo[1.1.0]butanes with aldehydes. This reaction proceeds through a zwitterionic mechanism involving σ-bond cleavage, nucleophilic addition, and allylic substitution . The reaction conditions often include the use of a palladium catalyst and specific ligands to control stereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally follow similar principles as laboratory synthesis. The scalability of the cycloaddition reactions and the availability of starting materials are key factors in optimizing industrial production.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with molecular targets through its unique bicyclic structure. The compound can mimic the geometry of ortho-substituted phenyl rings, allowing it to bind to specific enzymes or receptors with high affinity . This interaction can modulate biological pathways and produce desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to the presence of the fluorine atom, which can enhance its binding affinity and selectivity for biological targets. Additionally, the oxabicyclohexane ring provides a rigid and conformationally stable framework, making it an attractive scaffold for drug design .

Properties

CAS No.

2648961-49-1

Molecular Formula

C6H7FO3

Molecular Weight

146.12 g/mol

IUPAC Name

4-fluoro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C6H7FO3/c7-5-1-6(2-5,4(8)9)10-3-5/h1-3H2,(H,8,9)

InChI Key

OFDYULWKVAIDBJ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)C(=O)O)F

Purity

95

Origin of Product

United States

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